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molecular formula C11H16BrNO2 B8675803 4-(3-Piperidinyl)-1,2-benzenediol hydrobromide CAS No. 61832-52-8

4-(3-Piperidinyl)-1,2-benzenediol hydrobromide

Cat. No. B8675803
M. Wt: 274.15 g/mol
InChI Key: QSYQTRADRZZDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04046901

Procedure details

A solution of 5 g of the hydrochloride of Step C in 25 ml of 66% hydrobromic acid was heated at 115° C. for an hour and excess hydrobromic acid was removed under reduced pressure. The residue was empasted with ethyl acetate and was crystallized from ethanol to obtain 3.85 g of 3-(3',4'-dihydroxyphenyl)-piperidine hydrobromide melting at 224° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1[CH:5]=[C:6]([CH:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]2)[CH:7]=[CH:8][C:9]=1[O:10]C.[BrH:18]>>[BrH:18].[OH:3][C:4]1[CH:5]=[C:6]([CH:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]2)[CH:7]=[CH:8][C:9]=1[OH:10] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1OC)C1CNCCC1
Name
Quantity
25 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess hydrobromic acid was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
Br.OC=1C=C(C=CC1O)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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